molecular formula C14H14N2O3S B4184890 4,5-dimethyl-N-(2-methyl-4-nitrophenyl)-3-thiophenecarboxamide

4,5-dimethyl-N-(2-methyl-4-nitrophenyl)-3-thiophenecarboxamide

Cat. No.: B4184890
M. Wt: 290.34 g/mol
InChI Key: IPIXAQYBXNHXMU-UHFFFAOYSA-N
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Description

4,5-dimethyl-N-(2-methyl-4-nitrophenyl)-3-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound features a thiophene ring substituted with dimethyl groups and a nitrophenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-N-(2-methyl-4-nitrophenyl)-3-thiophenecarboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Substitution Reactions: The dimethyl groups can be introduced through Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.

    Amide Formation: The carboxamide group can be formed by reacting the thiophene carboxylic acid with an amine derivative of the nitrophenyl group in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride

    Substitution: Halogenating agents, alkylating agents, Lewis acids

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Amino derivatives of the compound

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

4,5-dimethyl-N-(2-methyl-4-nitrophenyl)-3-thiophenecarboxamide may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-(2-methyl-4-nitrophenyl)-3-thiophenecarboxamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group may play a role in electron transfer processes, while the thiophene ring could facilitate interactions with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler thiophene derivative with a carboxamide group.

    4,5-dimethylthiophene-2-carboxamide: Lacks the nitrophenyl group but has similar structural features.

    N-(4-nitrophenyl)thiophene-2-carboxamide: Contains the nitrophenyl group but lacks the dimethyl substitutions.

Uniqueness

4,5-dimethyl-N-(2-methyl-4-nitrophenyl)-3-thiophenecarboxamide is unique due to the combination of its substituents, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both dimethyl and nitrophenyl groups can influence its electronic properties and interactions with other molecules.

Properties

IUPAC Name

4,5-dimethyl-N-(2-methyl-4-nitrophenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-8-6-11(16(18)19)4-5-13(8)15-14(17)12-7-20-10(3)9(12)2/h4-7H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIXAQYBXNHXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CSC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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